

The Crystallography of 6-Nitroimidazo[1,2-a]pyridine: A Technical Overview

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Compound of Interest

Compound Name: 6-Nitroimidazo[1,2-a]pyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural and experimental details of **6-Nitroimidazo[1,2-a]pyridine**, a member of a class of heterocyclic compounds recognized for their wide-ranging pharmacological activities. While the specific crystal structure of **6-Nitroimidazo[1,2-a]pyridine** is not publicly available in crystallographic databases as of this writing, this document provides a comprehensive analysis of a closely related derivative: 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde. The crystallographic data, experimental protocols for synthesis and structure determination, and insights into the biological signaling pathways associated with this scaffold are presented herein to serve as a valuable resource for ongoing research and development efforts.

Crystallographic Data of a 6-Nitroimidazo[1,2-a]pyridine Derivative

The crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde provides critical insights into the molecular geometry, packing, and intermolecular interactions of this class of compounds. The key crystallographic parameters have been determined by single-crystal X-ray diffraction and are summarized below.

Crystal Data and Structure Refinement

The compound crystallizes in a monoclinic system. Detailed information regarding the data collection and structure refinement is provided in the following table.

Parameter	Value[1]
Empirical Formula	C ₁₅ H ₁₁ N ₃ O ₄
Formula Weight	297.27
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	10.8516 (6)
b (Å)	12.0710 (6)
c (Å)	10.2631 (5)
α (°)	90
β (°)	93.200 (2)
γ (°)	90
Volume (Å ³)	1342.26 (12)
Z	4
Temperature (K)	296
Wavelength (Å)	0.71073 (Mo Kα)
Density (calculated) (Mg/m ³)	1.471
Absorption Coefficient (mm ⁻¹)	0.111
F(000)	616
Crystal Size (mm ³)	0.42 x 0.31 x 0.26
θ range for data collection (°)	2.05 to 28.32
Reflections collected	25892
Independent reflections	3472 [R(int) = 0.0600]
Completeness to θ = 25.242°	99.9 %
Data / restraints / parameters	3472 / 0 / 200

Goodness-of-fit on F^2	1.022
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.0443$, $wR_2 = 0.1084$
R indices (all data)	$R_1 = 0.0734$, $wR_2 = 0.1203$
Largest diff. peak and hole ($e \cdot \text{\AA}^{-3}$)	0.211 and -0.163

Molecular Geometry

In the crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, the fused imidazo[1,2-a]pyridine ring system is nearly planar.^[1] The dihedral angle between the mean plane of this ring system and the attached methoxyphenyl ring is $33.92 (7)^\circ$, while the nitro group is twisted out of the plane by $34.56 (6)^\circ$.^[1] The crystal packing is stabilized by intermolecular C—H...N and C—H...O hydrogen bonds, which link the molecules into layers.^[1]

Experimental Protocols

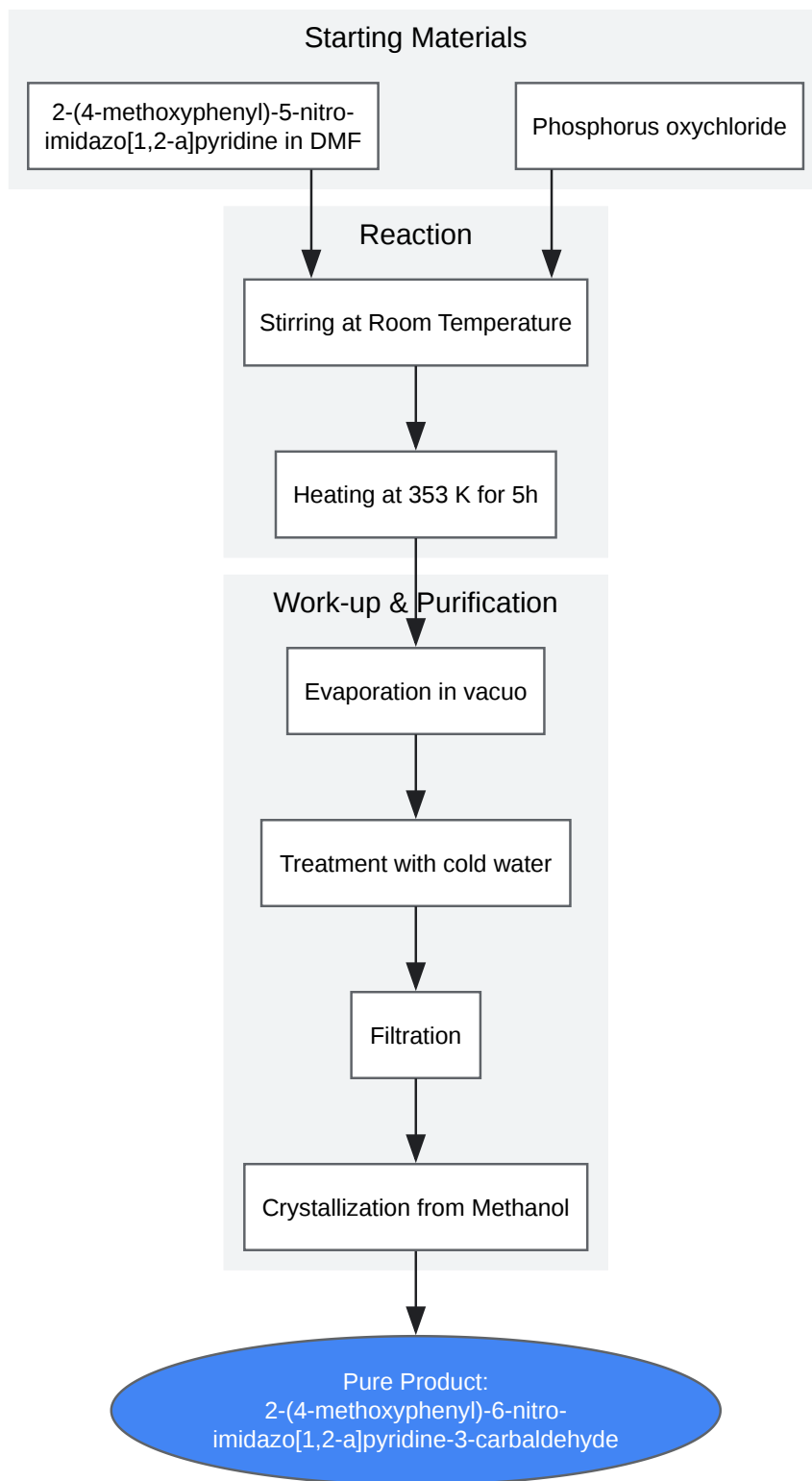
Synthesis of a 6-Nitroimidazo[1,2-a]pyridine Derivative

A general synthetic approach for this class of compounds involves the condensation of a substituted 2-aminopyridine with an α -haloketone. For the specific derivative discussed, a Vilsmeier-Haack type formylation was employed.

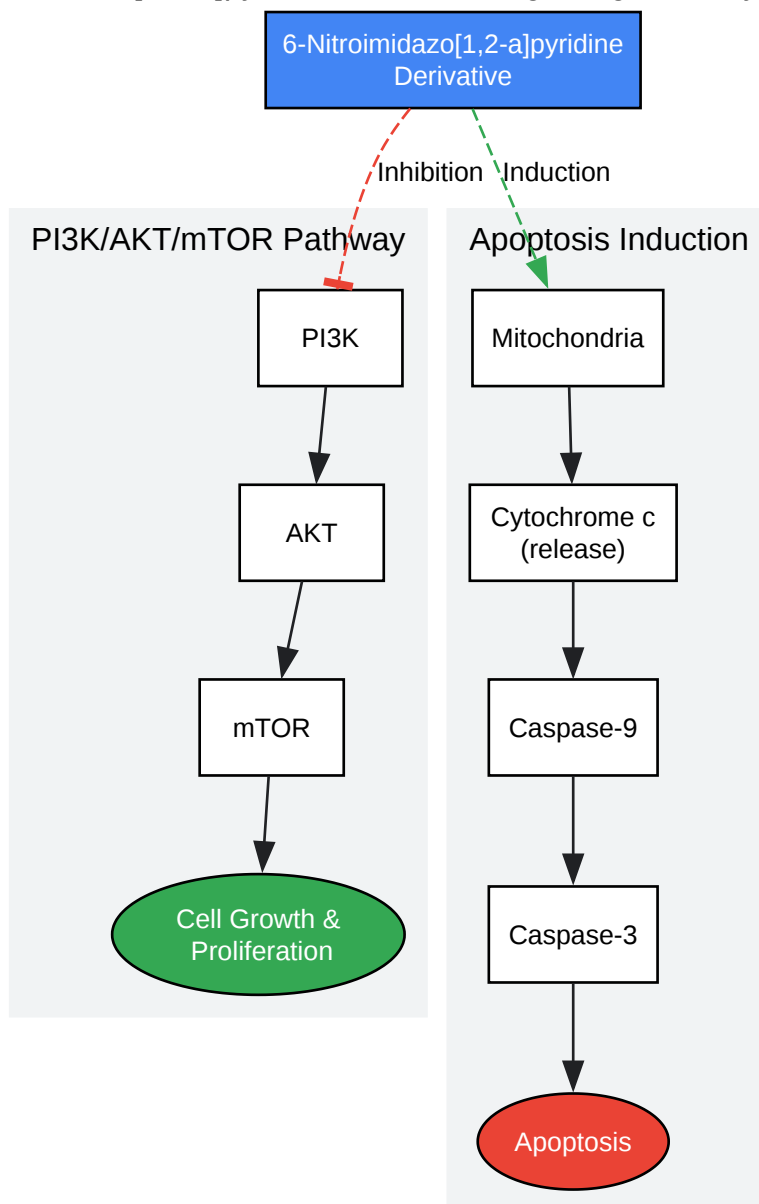
Synthesis of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde^[1]

- **Reactant Preparation:** A solution of 2-(4-methoxyphenyl)-5-nitroimidazo[1,2-a]pyridine (2.69 g, 0.01 mol) in dimethylformamide (DMF, 25 ml) is prepared at room temperature.
- **Addition of Reagent:** Phosphorus oxychloride (3.06 g, 0.02 mol) is added to the solution under stirring.
- **Reaction Condition:** The mixture is heated to 353 K for 5 hours.
- **Work-up:** The resulting solution is evaporated to dryness in vacuo.
- **Purification:** The residue is treated with cold water, filtered, and the solid product is crystallized from methanol to yield the pure compound.

Synthesis Workflow



Imidazo[1,2-a]pyridine Derivative Signaling Pathway



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References

- 1. Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
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